molecular formula C6H9BN2O2 B596992 (4-Amino-6-methylpyridin-3-yl)boronic acid CAS No. 1310404-54-6

(4-Amino-6-methylpyridin-3-yl)boronic acid

Cat. No. B596992
CAS RN: 1310404-54-6
M. Wt: 151.96
InChI Key: MCVSNIWPAPLUJG-UHFFFAOYSA-N
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Description

“(4-Amino-6-methylpyridin-3-yl)boronic acid” is a chemical compound with the formula C6H9BN2O2 and a molecular weight of 151.96 g/mol .


Synthesis Analysis

The synthesis of α-aminoboronic acids, which includes “(4-Amino-6-methylpyridin-3-yl)boronic acid”, has been described in various methods . Both highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives are included .


Molecular Structure Analysis

The molecular structure of “(4-Amino-6-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with an amino group at the 4-position and a boronic acid group at the 3-position . The boronic acid group forms a five-membered boronate ester with diols .


Chemical Reactions Analysis

Boronic acids, including “(4-Amino-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions . They have been used in boron-catalysed direct amidation reactions, where the generally accepted monoacyloxyboron mechanism has been brought into question .


Physical And Chemical Properties Analysis

“(4-Amino-6-methylpyridin-3-yl)boronic acid” is a solid compound . Its empirical formula is C6H8BNO2 and it has a molecular weight of 136.94 .

Scientific Research Applications

Medicinal Chemistry

(4-Amino-6-methylpyridin-3-yl)boronic acid: plays a significant role in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid moiety is a critical component in the synthesis of proteasome inhibitors, which are used in cancer therapy . Additionally, it has been utilized in the creation of novel compounds with potential antibacterial and antiviral properties .

Polymer Science

In polymer science, this compound is used as a building block for creating polymers with specific functionalities. Its ability to form stable covalent bonds with other organic molecules makes it ideal for the synthesis of complex polymer structures. These polymers can be used in various applications, including drug delivery systems and the development of new materials with unique properties .

Optoelectronics

The boronic acid group within (4-Amino-6-methylpyridin-3-yl)boronic acid is beneficial in optoelectronic applications. It can be used to create materials that respond to light, which are essential for the development of sensors and other devices that rely on light detection and processing .

Catalysis

This compound is also valuable in catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It acts as a reagent that can couple with various organic halides under the presence of a palladium catalyst, forming new carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biochemistry

In biochemistry, (4-Amino-6-methylpyridin-3-yl)boronic acid is used for its ability to interact with diols and other molecules containing cis-diol groups. This interaction is crucial for the separation and analysis of carbohydrates and glycoproteins, which are important in understanding biological processes and disease states .

Materials Science

Lastly, in materials science, this compound contributes to the development of advanced materials with specific characteristics. Its boronic acid group can form reversible covalent bonds with diols, which is useful in creating self-healing materials and coatings that can repair themselves after damage .

Safety and Hazards

“(4-Amino-6-methylpyridin-3-yl)boronic acid” may form combustible dust concentrations in air . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including “(4-Amino-6-methylpyridin-3-yl)boronic acid”, have been increasingly utilized in diverse areas of research . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Future directions may include further exploration of their utility in various sensing applications, interference in signalling pathways, enzyme inhibition, and cell delivery systems .

properties

IUPAC Name

(4-amino-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVSNIWPAPLUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(N=C1)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694436
Record name (4-Amino-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-6-methylpyridin-3-yl)boronic acid

CAS RN

1310404-54-6
Record name (4-Amino-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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